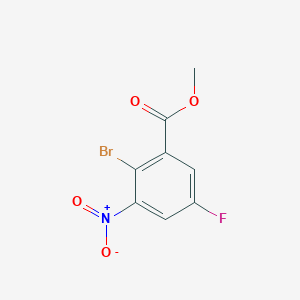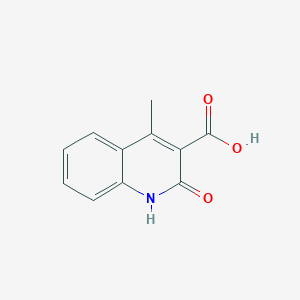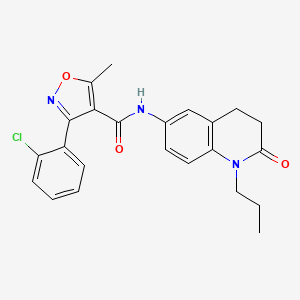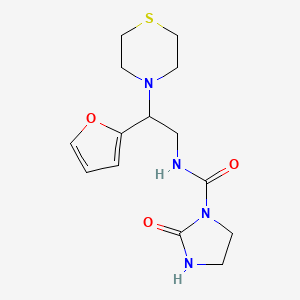
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide, also known as FITM, is a small molecule drug that has been developed for the treatment of obesity and type 2 diabetes. FITM is a potent and selective inhibitor of the fat-specific protein 27 (FSP27), which plays a key role in regulating lipid metabolism and adipocyte differentiation.
科学的研究の応用
Synthesis and Molecular Characterization
Research has delved into the synthesis of related furan derivatives and their structural and molecular characterization. Studies like those conducted by Başoğlu et al. (2013) and Aleksandrov & El’chaninov (2017) have demonstrated methods to synthesize furan derivatives with potential antimicrobial activities. These compounds were characterized using various analytical techniques, including NMR, IR spectroscopy, and mass spectral studies, highlighting the diverse chemical properties these compounds can exhibit (Başoğlu et al., 2013) (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antiviral Activities
The compound and its derivatives have been explored for their antimicrobial properties. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity, demonstrating its efficacy against a range of microorganisms. Such findings underscore the potential of furan derivatives in developing new antimicrobial agents (Cakmak et al., 2022).
Electrophilic Substitution Reactions
Research by El’chaninov & Aleksandrov (2017) on compounds similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide has provided insights into their reactivity, particularly concerning electrophilic substitution reactions. These studies contribute to a deeper understanding of how these compounds can be further modified and utilized in various chemical syntheses (El’chaninov & Aleksandrov, 2017).
Potential Applications in Molecular Recognition and Chemotherapy
The exploration of furan-carboxamide derivatives has extended into their potential use in molecular recognition and as inhibitors of specific biological targets. Muzikar et al. (2011) investigated furan amino acids within DNA-binding polyamides, highlighting the utility of furan derivatives in designing molecules with specific interactions with biological macromolecules. Furthermore, compounds related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide have shown promise as broad-spectrum antitumor agents, suggesting their potential application in chemotherapy (Muzikar et al., 2011).
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c19-13-15-3-4-18(13)14(20)16-10-11(12-2-1-7-21-12)17-5-8-22-9-6-17/h1-2,7,11H,3-6,8-10H2,(H,15,19)(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUBDNPECAYXPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide](/img/structure/B2388038.png)

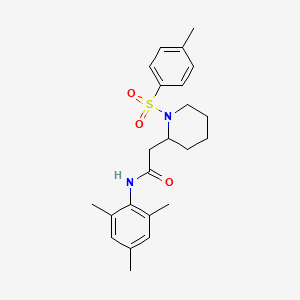

amino}ethan-1-ol](/img/structure/B2388046.png)
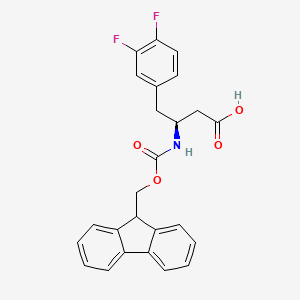
![N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2388052.png)
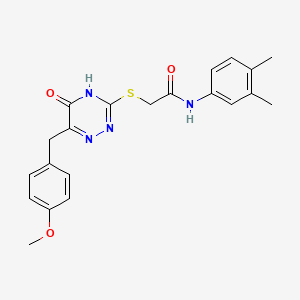
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2388054.png)
